molecular formula C12H17NO3 B2980442 methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate CAS No. 343373-28-4

methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate

Cat. No.: B2980442
CAS No.: 343373-28-4
M. Wt: 223.272
InChI Key: WSYFPZWSCFVDKQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate is an organic compound that features a pyrrole ring substituted with a formyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate typically involves the reaction of 2-formylpyrrole with appropriate esterifying agents. One common method involves the reaction of 2-formyl-1H-pyrrole with methyl 3,3-dimethylbutanoate under acidic conditions to form the desired product . The reaction is usually carried out in an ethanol medium and catalyzed by acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.

    Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.

    Substitution: 2-(2-bromo-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.

Mechanism of Action

The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pyrrole ring can interact with enzymes and receptors, modulating their activity and resulting in specific biological responses .

Comparison with Similar Compounds

Similar Compounds

    2-Formylpyrrole: A simpler analog with similar reactivity but lacking the ester and dimethylbutanoate groups.

    Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: Similar structure but with a different ester group.

    2-(2-Formyl-1H-pyrrol-1-yl)acetonitrile: Contains a nitrile group instead of the ester group.

Uniqueness

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate is unique due to its combination of a formyl group, a pyrrole ring, and a dimethylbutanoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(2-formylpyrrol-1-yl)-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)10(11(15)16-4)13-7-5-6-9(13)8-14/h5-8,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYFPZWSCFVDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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